Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with two bromine atoms and a benzoate ester group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
Based on the cytotoxic activities of similar compounds, it can be inferred that this compound may interact with its targets to disrupt normal cellular processes, leading to cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it is likely that this compound affects pathways related to cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may lead to cell death in these contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with methyl 4-formylbenzoate. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature.
Major Products
Substitution: Substituted triazole derivatives.
Reduction: Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzyl alcohol.
Oxidation: 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Methyl 4-[(1H-1,2,4-triazol-1-yl)methyl]benzoate: A similar compound lacking the bromine substituents.
Uniqueness
This compound is unique due to the presence of the dibromo-substituted triazole ring, which imparts distinct chemical and biological properties. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound with significant potential in pharmacology due to its unique structural features. The presence of both a triazole ring and a benzoate moiety enhances its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C12H10Br2N4O2. Its structure includes:
- A triazole ring which is known for its diverse biological activities.
- A benzoate group that contributes to its chemical reactivity and potential therapeutic effects.
Table 1: Structural Features of this compound
Component | Description |
---|---|
Triazole Ring | Substituted with bromine atoms (3,5-dibromo) |
Benzoate Moiety | Provides electrophilic characteristics |
Molecular Weight | 352.04 g/mol |
CAS Number | 1240580-82-8 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The triazole moiety is often associated with antifungal and antibacterial properties. Studies suggest that brominated compounds can enhance biological efficacy compared to their non-brominated counterparts.
For instance, one study demonstrated that derivatives of triazole compounds showed significant inhibition against various pathogens including bacteria and fungi. The enhanced activity is attributed to the electron-withdrawing effects of the bromine atoms which increase the electrophilicity of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer potential . In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For example, research on related triazole compounds indicated that they could effectively inhibit the proliferation of human cancer cells such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through cell cycle arrest mechanisms .
Case Studies
Several case studies highlight the biological activity of similar triazole derivatives:
- Triazole Coumarin Conjugates : A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for anticancer activities. The most promising compound exhibited significant antiproliferative effects on multiple cancer cell lines by inducing apoptosis through G2/M cell cycle arrest .
- Tebuconazole : Another triazole compound used extensively in agriculture has shown both antimicrobial properties and potential endocrine disruption effects. This highlights the broader implications of triazole compounds in both therapeutic and environmental contexts .
The biological activities of this compound can be linked to its ability to interact with cellular targets:
- Nucleophilic Substitution : The benzoate group can undergo nucleophilic substitution reactions which may lead to the formation of active metabolites.
- Cycloaddition Reactions : The triazole ring may participate in cycloaddition reactions under suitable conditions, enhancing its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFZEFKPISAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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